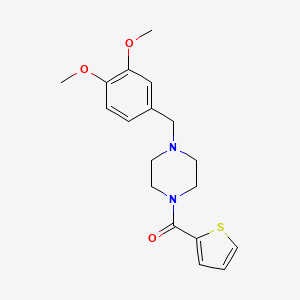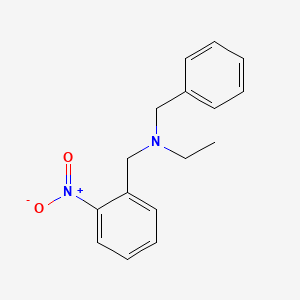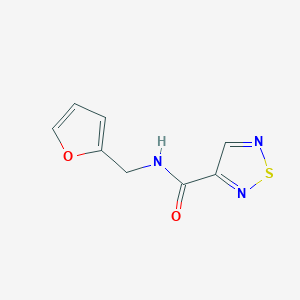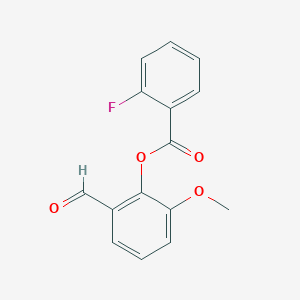
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone, also known as PBF-2, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic organic compound that contains a fused benzene and furan ring system. PBF-2 has been shown to have effects on the central nervous system and may have potential applications in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is not fully understood, but it is thought to involve the modulation of the sigma-2 receptor. This receptor has been shown to be involved in the regulation of calcium signaling, which is important for various cellular processes, including neurotransmission and cell death. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone may also have effects on other cellular pathways, such as the regulation of protein synthesis and the modulation of ion channels.
Biochemical and Physiological Effects:
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have effects on the central nervous system, including the ability to modulate neurotransmitter release and to induce apoptosis in certain cell types. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have antiproliferative effects on cancer cells in vitro. These effects may be related to the compound's ability to bind to the sigma-2 receptor.
実験室実験の利点と制限
One advantage of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. In addition, 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been shown to have high binding affinity for the sigma-2 receptor, which makes it a useful tool for studying this protein. However, one limitation of using 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone is that its effects on cellular pathways and physiological processes are not fully understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. One area of interest is the development of more potent and selective sigma-2 receptor ligands based on the structure of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone. These ligands could be used to further study the function of the sigma-2 receptor and its role in various physiological processes. Another area of interest is the investigation of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone and its effects on cellular pathways and physiological processes.
合成法
The synthesis of 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone involves the reaction of 3-phenyl-2-propen-1-one with 2-butanone in the presence of a base catalyst. The reaction yields 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone as a yellow solid with a melting point of 131-133 °C.
科学的研究の応用
4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to the sigma-2 receptor, which is a protein that is involved in various physiological processes, including cell proliferation, apoptosis, and neurotransmission. 4-(3-phenyl-1-benzofuran-2-yl)-2-butanone has been used as a ligand in radioligand binding assays to study the sigma-2 receptor in vitro.
特性
IUPAC Name |
4-(3-phenyl-1-benzofuran-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13(19)11-12-17-18(14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLJGRSLWDZFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1-benzofuran-2-yl)butan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)



![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)